Cas no 4906-25-6 (Methyl 4-n-butoxybenzoate)

Methyl 4-n-butoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-n-butoxybenzoate
- 4-n-Butoxybenzoic acid methyl ester
- methyl 4-butoxybenzoate
- DTXSID40401012
- 3-[(([1-(3,4-DICHLOROPHENYL)ETHYLIDENE]AMINO)OXY)METHYL]BENZOICACID
- Benzoic acid, 4-butyloxy-, methyl ester
- FT-0617933
- 4906-25-6
- SCHEMBL7937774
- D86747
- WS-02163
- 4-BUTOXYBENZOIC ACID METHYL ESTER
- AKOS003267808
- Benzoic acid, 4-butoxy-, methyl ester
- Q63398768
- METHYL N-BUTOXYBENZOATE
- STK425767
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- MDL: MFCD00070801
- インチ: InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3
- InChIKey: PUHCYTHGLBCWEA-UHFFFAOYSA-N
- ほほえんだ: CCCCOC1=CC=C(C=C1)C(=O)OC
- BRN: 2099767
計算された属性
- せいみつぶんしりょう: 208.11000
- どういたいしつりょう: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.036
- ふってん: 188-190°C 30mm
- フラッシュポイント: 188-190°C/30mm
- 屈折率: 1.5170
- PSA: 35.53000
- LogP: 2.65210
- ようかいせい: 自信がない
Methyl 4-n-butoxybenzoate セキュリティ情報
- セキュリティの説明: S24/25
Methyl 4-n-butoxybenzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 4-n-butoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F817222-10g |
Methyl 4-n-butoxybenzoate |
4906-25-6 | 98 | 10g |
RMB 418.40 | 2025-02-20 | |
TRC | M330335-25g |
Methyl 4-n-Butoxybenzoate |
4906-25-6 | 25g |
$ 170.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17260-50g |
Methyl 4-butoxybenzoate |
4906-25-6 | 50g |
¥1330.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17260-10g |
Methyl 4-butoxybenzoate |
4906-25-6 | 10g |
¥610.0 | 2021-09-08 | ||
TRC | M330335-5g |
Methyl 4-n-Butoxybenzoate |
4906-25-6 | 5g |
$75.00 | 2023-05-17 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17616-250g |
Methyl 4-n-butoxybenzoate, 98% |
4906-25-6 | 98% | 250g |
¥4067.00 | 2023-02-11 | |
A2B Chem LLC | AB75913-1mg |
Methyl 4-butoxybenzoate |
4906-25-6 | 1mg |
$73.00 | 2024-04-19 | ||
A2B Chem LLC | AB75913-3mg |
Methyl 4-butoxybenzoate |
4906-25-6 | 3mg |
$105.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D522048-25g |
methyl 4-butoxybenzoate |
4906-25-6 | 95% | 25g |
$590 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736675-500g |
Methyl 4-butoxybenzoate |
4906-25-6 | 98% | 500g |
¥5628.00 | 2024-05-11 |
Methyl 4-n-butoxybenzoate 関連文献
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Tamara Boltersdorf,Junaid Ansari,Elena Y. Senchenkova,Lijun Jiang,Andrew J. P. White,Michael Coogan,Felicity N. E. Gavins,Nicholas J. Long Dalton Trans. 2019 48 16764
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2. Molecular recognition directed self-assembly of tubular liquid crystalline and crystalline supramolecular architectures from taper shaped (15-crown-5)methyl 3,4,5-tris(p-alkyloxybenzyloxy)benzoates and (15-crown-5)methyl 3,4,5-tris(p-dodecyloxy)benzoateGary Johansson,Virgil Percec,Goran Ungar,Darija Abramic J. Chem. Soc. Perkin Trans. 1 1994 447
Methyl 4-n-butoxybenzoateに関する追加情報
Research Briefing on Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative of 4-hydroxybenzoic acid is characterized by its butoxy and methoxy functional groups, which contribute to its unique physicochemical properties. Recent studies have explored its potential as a building block in organic synthesis, a stabilizer in formulations, and a modulator in biological systems. This briefing aims to provide an overview of the latest research findings related to Methyl 4-n-butoxybenzoate, with a focus on its synthesis, characterization, and applications in drug discovery and development.
One of the key areas of interest in recent research has been the synthesis and optimization of Methyl 4-n-butoxybenzoate. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, one-pot synthesis method for this compound, utilizing a catalytic system that improved yield and reduced byproducts. The researchers highlighted the compound's stability under various conditions, making it suitable for further functionalization. Additionally, its lipophilic nature has been exploited in the design of prodrugs, where it serves as a masking group to enhance bioavailability. These advancements underscore the compound's utility in medicinal chemistry.
In the realm of pharmaceutical applications, Methyl 4-n-butoxybenzoate has been investigated for its role in drug delivery systems. A 2024 study in the European Journal of Pharmaceutical Sciences reported its use as a permeation enhancer in transdermal formulations. The compound's ability to disrupt the stratum corneum's lipid bilayer was found to significantly improve the absorption of hydrophobic active pharmaceutical ingredients (APIs). Furthermore, its low toxicity profile, as confirmed by in vitro cytotoxicity assays, positions it as a promising excipient for topical and transdermal drug delivery.
Beyond its pharmaceutical applications, Methyl 4-n-butoxybenzoate has also been explored in chemical biology for its interactions with biological targets. Recent research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed its potential as a ligand for certain G-protein-coupled receptors (GPCRs). Molecular docking studies indicated that the compound's butoxy moiety plays a critical role in binding affinity, suggesting its utility in the design of novel GPCR modulators. These findings open new avenues for the development of therapeutics targeting GPCR-related disorders.
In conclusion, Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatile applications—ranging from organic synthesis to drug delivery and biological modulation—highlight its potential as a valuable tool in the development of new therapeutics. Future research should focus on further elucidating its mechanisms of action and expanding its applications in targeted drug delivery systems. The ongoing exploration of this compound underscores the dynamic interplay between chemistry and biology in advancing pharmaceutical science.
4906-25-6 (Methyl 4-n-butoxybenzoate) 関連製品
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